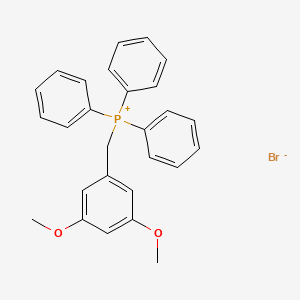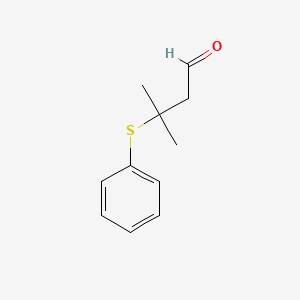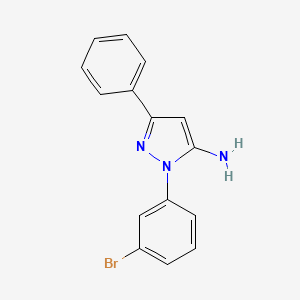
1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine, also known as 3-Bromo-1-(3-phenylpyrazol-5-yl)aniline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This chemical compound belongs to the class of pyrazole derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of specific enzymes or proteins. For example, several research articles have reported that this compound inhibits the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine has been shown to have several biochemical and physiological effects. For example, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. Additionally, this compound has been reported to have antifungal activity against several fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine in lab experiments is its potential as a targeted therapy for cancer and other diseases. This compound has been shown to have selective inhibitory activity against specific enzymes and proteins, which makes it a promising candidate for the development of targeted therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Several research articles have reported that this compound has cytotoxic effects on normal cells, which may limit its clinical applications.
Orientations Futures
There are several future directions for the research on 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the elucidation of the mechanism of action of this compound, which will provide insights into its biological activities. Additionally, further studies are needed to evaluate the potential of this compound as a targeted therapy for cancer and other diseases. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective inhibitors of specific enzymes and proteins.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine has been studied for its potential applications in drug discovery and development. Several research articles have reported its biological activities, including anticancer, antitubercular, and antifungal activities. This compound has also been studied for its potential as a kinase inhibitor, which makes it a promising candidate for the development of targeted therapies for cancer and other diseases.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3/c16-12-7-4-8-13(9-12)19-15(17)10-14(18-19)11-5-2-1-3-6-11/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIHEAAALRUYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470654 | |
| Record name | 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine | |
CAS RN |
890764-15-5 | |
| Record name | 1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



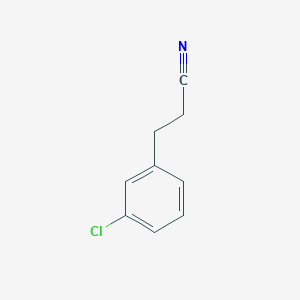
![methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1625114.png)

![Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde](/img/structure/B1625117.png)
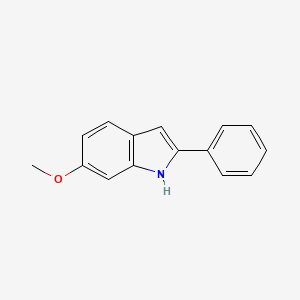
![1-Bromospiro[2.2]pentane](/img/structure/B1625124.png)
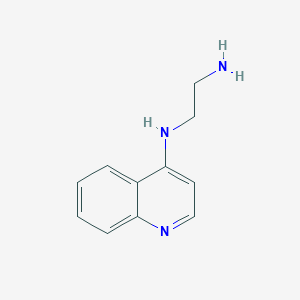
![2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1625126.png)

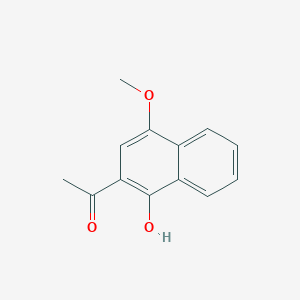
![2-[(4-Ethoxyphenyl)thio]-propanoic acid ethyl ester](/img/structure/B1625130.png)

